2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromophenoxy group and a pyrimidinylsulfamoylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinylsulfamoylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine derivatives, and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 2-[(4-bromophenoxy)methyl]-: Shares the bromophenoxy group but differs in the overall structure and functional groups.
4-(5-Bromopyrimidin-2-yloxy)phenylmethanol: Contains a similar bromopyrimidinyl group but has different substituents
Uniqueness
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of bromophenoxy and pyrimidinylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15BrN4O4S |
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Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H15BrN4O4S/c19-13-2-6-15(7-3-13)27-12-17(24)22-14-4-8-16(9-5-14)28(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23) |
InChI Key |
MDFFUZCCSAGRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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